
5-Bromo-7-fluoroindoline-2,3-dione
Overview
Description
The compound of interest, 5-Bromo-7-fluoroindoline-2,3-dione, is a halogenated derivative of indoline-2,3-dione, which is a structural isomer of isatin. This compound is related to various research areas due to its potential biological activities and its use as an intermediate in organic synthesis. The papers provided discuss related compounds, which can offer insights into the properties and reactivity of 5-Bromo-7-fluoroindoline-2,3-dione.
Synthesis Analysis
The synthesis of related halogenated indoline diones, such as the preparation of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione, involves nucleophilic substitution reactions with amines . This suggests that similar methods could potentially be applied to synthesize derivatives of 5-Bromo-7-fluoroindoline-2,3-dione. The synthesis of 3,5,7-Cyclooctatriene-1,2-dione and its bromo derivative, which shares the bromination aspect, is characterized by NMR spectroscopy and chemical reactions .
Molecular Structure Analysis
The crystal structure of a related compound, 5-bromo-2-ethylisoindoline-1,3-dione, has been determined, providing insights into the bond lengths, angles, and crystal packing, which could be similar to those of 5-Bromo-7-fluoroindoline-2,3-dione . The structure is stabilized by weak hydrogen bonds, and the non-hydrogen atoms lie in a plane, except for a disordered carbon atom.
Chemical Reactions Analysis
The enantiomeric resolution of stereoisomers of a related compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, was achieved using a Chiralpak IA column, indicating that chiral chromatography could be a useful technique for resolving enantiomers of 5-Bromo-7-fluoroindoline-2,3-dione . The chiral recognition mechanism was attributed to hydrogen bonding and π-π interactions, which are likely to be relevant for the compound of interest as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-7-fluoroindoline-2,3-dione can be inferred from related compounds. For instance, the crystal structure analysis of 5-bromo-2-ethylisoindoline-1,3-dione provides information on the molecular geometry and potential intermolecular interactions . The enantiomeric resolution study of a related compound suggests that the compound may exhibit optical activity and that its detection and quantitation are feasible using UV spectroscopy . The study of nucleophilic substitution reactions on related quinoline diones indicates that the compound may undergo similar reactions with amines .
Scientific Research Applications
Fluorinated Compounds in Cancer Research
Fluorinated compounds, such as 5-fluorouracil (5-FU), are cornerstone treatments for various cancers, especially colorectal cancer. The effectiveness of 5-FU, often enhanced by folinic acid, underscores the significance of fluorinated molecules in chemotherapeutic regimens (J. Abbruzzese & B. Levin, 1989; B. Mohelníková-Duchoňová et al., 2014). These studies highlight the pivotal role of fluorinated agents in enhancing treatment outcomes through specific molecular mechanisms targeting cancer cell proliferation.
Fluorinated Dyes and Materials
Fluorinated compounds are also extensively used in the development of high-quality dyes and materials with unique optical properties. Diketopyrrolopyrroles, which could share structural motifs with "5-Bromo-7-fluoroindoline-2,3-dione", are examples of such compounds with applications ranging from pigments to organic electronics (M. Grzybowski & D. Gryko, 2015). The synthesis and modification of these fluorinated compounds are essential for creating materials with tailored optical and electronic properties.
Mechanism of Action
properties
IUPAC Name |
5-bromo-7-fluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDKCLPACIIYJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588465 | |
| Record name | 5-Bromo-7-fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874830-75-8 | |
| Record name | 5-Bromo-7-fluoro-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874830-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B1341219.png)
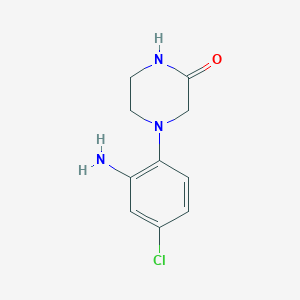
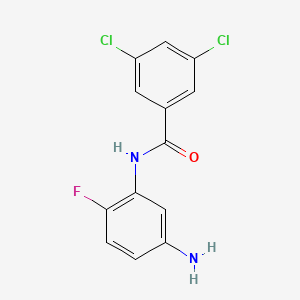
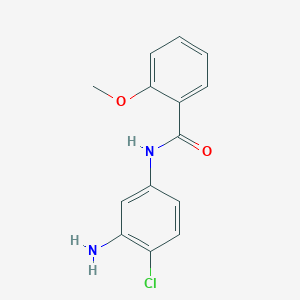
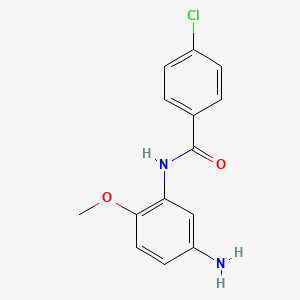
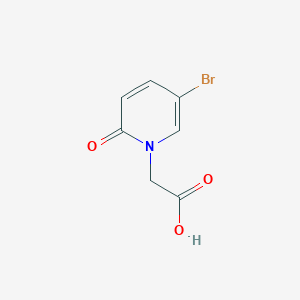
![1-Butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1341252.png)

![2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1341268.png)


